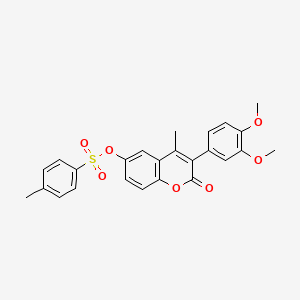

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate

CAS No.: 869341-54-8

Cat. No.: VC7569684

Molecular Formula: C25H22O7S

Molecular Weight: 466.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869341-54-8 |

|---|---|

| Molecular Formula | C25H22O7S |

| Molecular Weight | 466.5 |

| IUPAC Name | [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C25H22O7S/c1-15-5-9-19(10-6-15)33(27,28)32-18-8-12-21-20(14-18)16(2)24(25(26)31-21)17-7-11-22(29-3)23(13-17)30-4/h5-14H,1-4H3 |

| Standard InChI Key | WGODCWSNOHCBLK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three key components:

-

A chromen-2-one (coumarin) backbone substituted with a methyl group at position 4 and a 3,4-dimethoxyphenyl group at position 3.

-

A 4-methylbenzenesulfonate (tosyl) group esterified to the hydroxyl oxygen at position 6 of the coumarin ring.

The IUPAC name, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate, reflects this arrangement. The sulfonate group enhances solubility in polar solvents compared to non-esterified coumarins .

Stereoelectronic Features

-

Methoxy substituents on the phenyl ring at position 3 donate electron density via resonance, stabilizing the coumarin core .

-

The tosyl group introduces steric bulk and polar sulfonate moieties, likely influencing intermolecular interactions in crystalline or solution states .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous coumarin sulfonates are typically synthesized via:

-

Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .

-

Sulfonation/Esterification: Reaction of the hydroxylated coumarin intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Example Reaction Scheme:

Ts = 4-methylbenzenesulfonyl .

Analytical Characterization

Hypothetical spectral data based on structural analogs:

Physicochemical Properties

Solubility and Partitioning

-

logP: Estimated at 3.8–4.2 (moderate lipophilicity due to methoxy and tosyl groups) .

-

Solubility: Enhanced aqueous solubility compared to non-sulfonated coumarins (~50–100 µg/mL in PBS at pH 7.4).

Stability Profile

-

Hydrolytic Stability: Susceptible to cleavage under alkaline conditions (pH > 9) due to sulfonate ester lability .

-

Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry extrapolation) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of:

-

Anticoagulants: Structural motifs align with warfarin derivatives .

-

Antiviral agents: Sulfonate esters show activity against RNA viruses.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume